molecular formula C12H14FNO2 B1500553 (4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone CAS No. 851883-00-6

(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone

Cat. No.: B1500553
CAS No.: 851883-00-6
M. Wt: 223.24 g/mol
InChI Key: JSOIPJUBYSUGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenol is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is a widely used intermediate in the industrial production of several drugs .


Molecular Structure Analysis

Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies have been performed on similar compounds . These studies often involve the use of X-ray diffraction and computational methods to determine the molecular structure.


Chemical Reactions Analysis

In a previous study, FT-IR, FT-Raman, and DFT simulations analysis of 4-(4-Fluoro-phenyl)-1H-imidazole were performed . The fluorophenyl C–H stretching vibrations were observed at specific frequencies .


Physical and Chemical Properties Analysis

4-Fluorophenol has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 . It is soluble in hot water and forms crystalline solid .

Mechanism of Action

While the specific mechanism of action for “(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone” is not available, similar compounds such as 4-Formylphenylboronic acid are used industrially as an enzyme stabilizer for proteases and in particular for lipases in liquid detergent preparations .

Safety and Hazards

4-Fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The relevance of energetically small intermolecular interactions in determining the arrangement of molecules and molecular ions in crystal lattices is well documented . In particular, the role of hydrogen-bonding in crystal packing has been widely investigated .

Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)12(16)14-7-1-2-11(15)8-14/h3-6,11,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOIPJUBYSUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671361
Record name (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851883-00-6
Record name (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxypiperidine (0.6 g, 5.93 mmol), 4-fluorobenzoic acid (0.83 g, 5.93 mmol), HOBT (0.8 g, 5.93 mmol), EDCI.HCl (1.7 g, 8.9 mmol) and dry triethylamine (1.66 mL, 11.86 mmol) in dry dichloromethane (30 mL) was kept under stirring overnight at ambient temperature, under nitrogen atmosphere. HCl 1N (30 mL) was then added and the phases separated. The organic layer was washed with HCl 1N (30 mL), with NaOH 1N (30 mL×2 times), then with water (30 mL). Evaporation of the organic solvent afforded (4-fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone as a white oil (0.7 g).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone
Reactant of Route 3
Reactant of Route 3
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone
Reactant of Route 5
Reactant of Route 5
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.